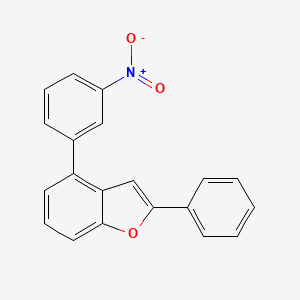
4-(3-Nitrophenyl)-2-phenylbenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Nitrophenyl)-2-phenylbenzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The presence of a nitrophenyl group at the fourth position and a phenyl group at the second position of the benzofuran ring makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Nitrophenyl)-2-phenylbenzofuran typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-nitrophenylboronic acid and 2-phenylbenzofuran.
Suzuki-Miyaura Coupling: The key step involves the Suzuki-Miyaura coupling reaction between 3-nitrophenylboronic acid and 2-phenylbenzofuran. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-Nitrophenyl)-2-phenylbenzofuran can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzofuran rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Electrophilic Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (e.g., bromine) for halogenation.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Reduction: 4-(3-Aminophenyl)-2-phenylbenzofuran.
Electrophilic Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives of the phenyl and benzofuran rings.
Applications De Recherche Scientifique
4-(3-Nitrophenyl)-2-phenylbenzofuran has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 4-(3-Nitrophenyl)-2-phenylbenzofuran depends on its specific application. In medicinal chemistry, the compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Inhibition of key signaling pathways involved in inflammation or cancer cell proliferation.
Biochemical Interactions: Formation of covalent or non-covalent interactions with biological macromolecules, leading to changes in their function.
Comparaison Avec Des Composés Similaires
4-(3-Nitrophenyl)-2-phenylbenzofuran: Unique due to the presence of both nitrophenyl and phenyl groups on the benzofuran ring.
2-Phenylbenzofuran: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
3-Nitrophenylbenzofuran: The nitrophenyl group is positioned differently, affecting its reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both nitrophenyl and phenyl groups allows for diverse chemical modifications and applications in various research fields.
Propriétés
Numéro CAS |
863871-00-5 |
|---|---|
Formule moléculaire |
C20H13NO3 |
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
4-(3-nitrophenyl)-2-phenyl-1-benzofuran |
InChI |
InChI=1S/C20H13NO3/c22-21(23)16-9-4-8-15(12-16)17-10-5-11-19-18(17)13-20(24-19)14-6-2-1-3-7-14/h1-13H |
Clé InChI |
XONORTLPNMEOPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=CC=C3O2)C4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


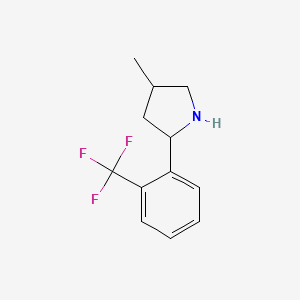
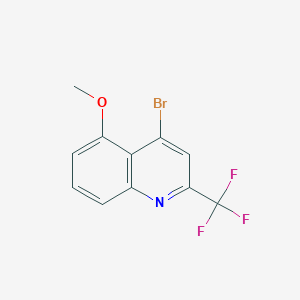
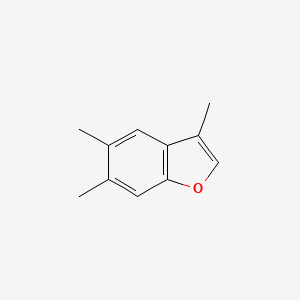
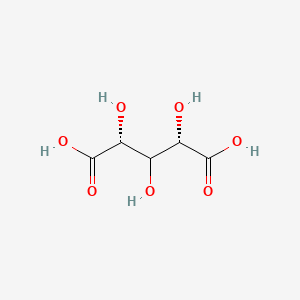
![6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15206831.png)
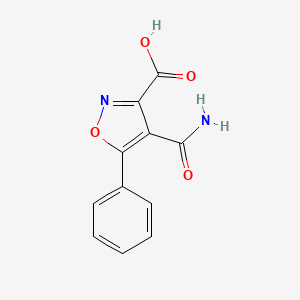
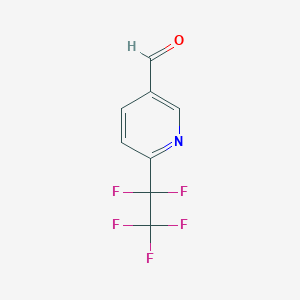
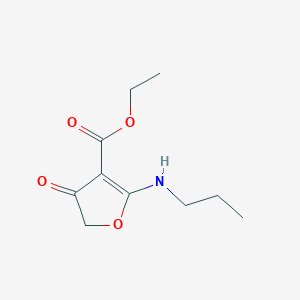
![7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15206864.png)

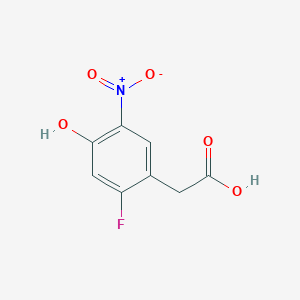
![2-(2-Acetylbenzo[d]oxazol-6-yl)acetic acid](/img/structure/B15206874.png)
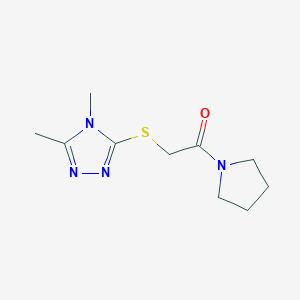
![4-Ethylbenzo[d]oxazol-2-amine](/img/structure/B15206894.png)
